molecular formula C18H34N4O6S B12525041 L-Threonyl-L-isoleucyl-L-valyl-L-cysteine CAS No. 798540-12-2

L-Threonyl-L-isoleucyl-L-valyl-L-cysteine

Cat. No.: B12525041
CAS No.: 798540-12-2
M. Wt: 434.6 g/mol
InChI Key: WJFZXSACSGOBLZ-ZFSZKFIGSA-N
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Description

L-Threonyl-L-isoleucyl-L-valyl-L-cysteine is a peptide compound composed of four amino acids: threonine, isoleucine, valine, and cysteine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine, biochemistry, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-isoleucyl-L-valyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, often containing TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of peptides like this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-isoleucyl-L-valyl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds, which are crucial for the stability and function of many peptides and proteins.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Amino acid residues can be modified through substitution reactions, such as alkylation or acylation, to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

    Reduction: DTT or TCEP in aqueous buffers.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered side chains.

Scientific Research Applications

L-Threonyl-L-isoleucyl-L-valyl-L-cysteine has various applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications, including as a component of peptide-based drugs or as a scaffold for drug design.

    Industry: Utilized in the development of peptide-based materials and biocatalysts.

Mechanism of Action

The mechanism of action of L-Threonyl-L-isoleucyl-L-valyl-L-cysteine depends on its specific biological context. Generally, peptides exert their effects by interacting with molecular targets such as enzymes, receptors, or other proteins. The cysteine residue can form disulfide bonds, influencing the peptide’s structure and function. Pathways involved may include signal transduction, enzymatic catalysis, or structural stabilization.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Threonyl-L-isoleucyl-L-valyl-L-cysteine is unique due to its specific sequence and the presence of a cysteine residue, which allows for the formation of disulfide bonds. This feature can significantly impact the peptide’s stability, folding, and biological activity, distinguishing it from other similar peptides.

Properties

CAS No.

798540-12-2

Molecular Formula

C18H34N4O6S

Molecular Weight

434.6 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C18H34N4O6S/c1-6-9(4)14(22-15(24)12(19)10(5)23)17(26)21-13(8(2)3)16(25)20-11(7-29)18(27)28/h8-14,23,29H,6-7,19H2,1-5H3,(H,20,25)(H,21,26)(H,22,24)(H,27,28)/t9-,10+,11-,12-,13-,14-/m0/s1

InChI Key

WJFZXSACSGOBLZ-ZFSZKFIGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H]([C@@H](C)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)O)NC(=O)C(C(C)O)N

Origin of Product

United States

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